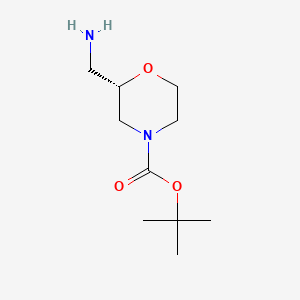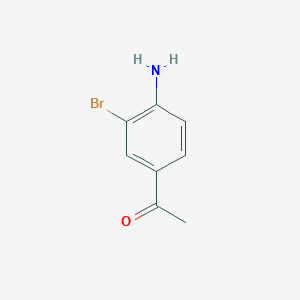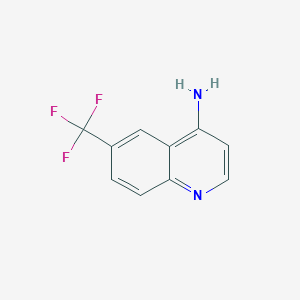
6-(Trifluoromethyl)quinolin-4-amine
Descripción general
Descripción
“6-(Trifluoromethyl)quinolin-4-amine” is a chemical compound with the linear formula C10H7F3N2 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)quinolin-4-amine” and its derivatives has been reported in several studies . For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)quinolin-4-amine” can be represented by the InChI code: 1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 .Chemical Reactions Analysis
The chemical reactions involving “6-(Trifluoromethyl)quinolin-4-amine” have been studied . For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Trifluoromethyl)quinolin-4-amine” include a molecular weight of 212.17 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
1. Anticancer Agents in Werner (WRN) Helicase Inhibition
- Application Summary: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
- Methods of Application: The anticancer activities of these compounds were evaluated using the MTT assay . PC3 cells overexpressing WRN (PC3-WRN) were constructed to further study their antiproliferative potency in vitro .
- Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .
2. Microtubule-Targeted Agents (MTAs)
- Application Summary: A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized as microtubule-targeted agents (MTAs) . These compounds were tested for their cytotoxicity activity against PC3, K562 and HeLa cell lines .
- Methods of Application: The cytotoxicity activity of these compounds was evaluated . The representative compound 5e was identified as a new class of tubulin inhibitors by EBI competition assay and tubulin polymerization assays .
- Results: Compound 5e showed high anti-proliferative activity against PC3, K562 and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM and 0.01 µM, respectively .
3. Insecticide and Pesticide Development
- Application Summary: Trifluoromethyl pyridine functional groups are present in many pesticides and insecticides . Therefore, amine and amide derivatives of trifluoromethyl pyridine, such as “6-(Trifluoromethyl)quinolin-4-amine”, could be useful in the development of novel insecticides and pesticides .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The results or outcomes obtained from this application are not specified in the available resources .
4. Pain Management
- Application Summary: The trifluoromethyl group, such as in “6-(Trifluoromethyl)quinolin-4-amine”, is found in FDA-approved drugs . These drugs act as antagonists to the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The results or outcomes obtained from this application are not specified in the available resources .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABMTXRJDIATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371047 | |
| Record name | 6-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinolin-4-amine | |
CAS RN |
247113-89-9 | |
| Record name | 6-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247113-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



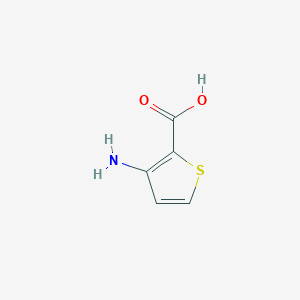
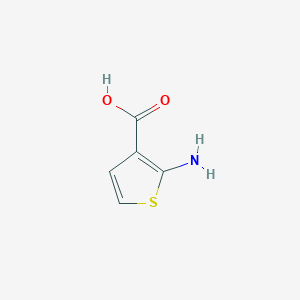

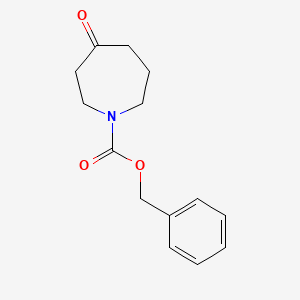
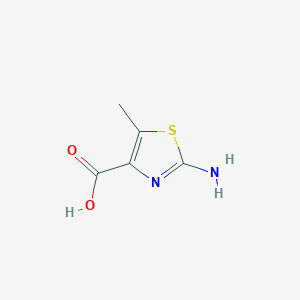

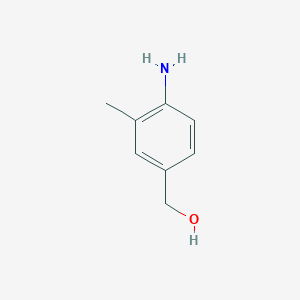
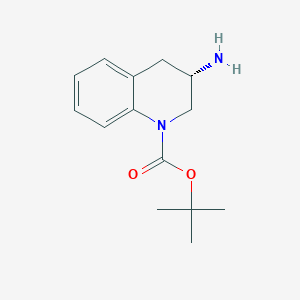
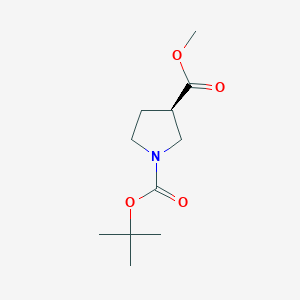

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)

